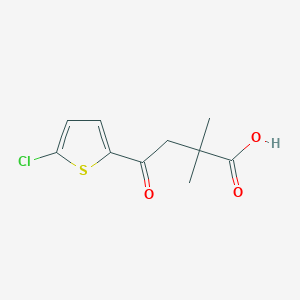
Ethyl 4-(3-methylphenyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-methylphenyl)-4-oxobutyrate, also known as 4-ethylpyridine-3-carboxylic acid ethyl ester, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a melting point of 98-100 °C and a boiling point of 181-182 °C. It is soluble in water, ethanol, and chloroform, and is insoluble in ether. This compound is used as a starting material in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, related to Ethyl 4-(3-methylphenyl)-4-oxobutyrate, has been synthesized as an intermediate for antiobesity agents (Hao Zhi-hui, 2007).
- Research has explored the biosynthesis of certain gamma-substituted-gamma-butyrolactones, indicating the pathways for the formation of compounds like Ethyl 4-oxobutyrate (G. Fagan, R. E. Kepner, A. D. Webb, 1981).
Biomedical Research
- A study on ethyl 2-arylhydrazono-3-oxobutyrate, which shares a similar structure to Ethyl 4-(3-methylphenyl)-4-oxobutyrate, focused on its antimicrobial properties, showing significant activity against Staphylococcus aureus and Mycobacterium fortuitum (S. G. Kucukguzel, S. Rollas, H. Erdeniz, M. Kiraz, 1999).
Material Science and Industrial Applications
- Enantioselective hydrogenation of similar compounds like ethyl 4-chloro-3-oxobutyrate has been studied, indicating potential applications in asymmetric synthesis (E. V. Starodubtseva, M. G. Vinogradov, V. Pavlov, L. S. Gorshkova, V. Ferapontov, 2004).
- Research on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, suggests their use as novel corrosion inhibitors for mild steel, which is crucial for industrial processes (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Propiedades
IUPAC Name |
ethyl 4-(3-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)8-7-12(14)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHOFKBGGWKKCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645547 |
Source


|
| Record name | Ethyl 4-(3-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methylphenyl)-4-oxobutyrate | |
CAS RN |
73931-65-4 |
Source


|
| Record name | Ethyl 4-(3-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)


![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)





